molecular formula C10H10ClFN2O B7936157 N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide

N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide

Cat. No.: B7936157
M. Wt: 228.65 g/mol
InChI Key: KRXZLORFTTYCIY-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide: is a chemical compound characterized by its unique structure, which includes an azetidine ring, a chloro group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide typically involves the reaction of azetidin-3-ylamine with 2-chloro-3-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding derivatives.

  • Reduction: Reduction reactions can be performed to modify the functional groups.

  • Substitution: Substitution reactions at the azetidine ring or the benzamide moiety are possible.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.

Medicine: this compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the chemical industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(azetidin-3-yl)-2-chlorobenzamide

  • N-(azetidin-3-yl)-3-fluorobenzamide

  • N-(azetidin-3-yl)-2-chloro-3-methylbenzamide

Uniqueness: N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide stands out due to the presence of both chloro and fluoro substituents on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-9-7(2-1-3-8(9)12)10(15)14-6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXZLORFTTYCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C2=C(C(=CC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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